molecular formula C19H14FN3O5S2 B2526670 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate CAS No. 877651-11-1

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate

Cat. No. B2526670
M. Wt: 447.46
InChI Key: IYIFZBGHGJGDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a cyclopropanecarboxamido group, a thiadiazolyl group, a thioketone, a pyran ring, and a fluorobenzoate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The exact structure would depend on the specific arrangement and connectivity of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the fluorobenzoate group might undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Pyrazole Derivatives as Photosynthetic Electron Transport Inhibitors

Research on pyrazole derivatives, which share a similar heterocyclic core with thiadiazoles, indicates their potential as photosynthetic electron transport inhibitors. These compounds have been synthesized and screened for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts. The inhibitory properties of these compounds, comparable to commercial herbicides, suggest their utility in agricultural chemistry as new leads for herbicide development (Vicentini et al., 2005).

Anticancer Activity of Fluoro Substituted Benzo[b]pyran

Studies on fluoro substituted benzo[b]pyran derivatives highlight their anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers. The synthesis and biological evaluation of these compounds show promising low concentration effectiveness compared to reference drugs, pointing towards their potential in cancer research (Hammam et al., 2005).

Antifungal Activity of Thiadiazole Derivatives

The synthesis, crystal structure, and antifungal activity of certain thiadiazole derivatives have been explored, with findings indicating good antifungal properties. These studies provide insight into the structure-activity relationship and suggest the utility of such compounds in developing antifungal agents (Zhai et al., 2016).

Antioxidant and Anticancer Agents

Research on triazolo-thiadiazoles has investigated their in vitro antioxidant properties and anticancer activity, particularly in hepatocellular carcinoma cell lines. These compounds exhibit a dose-dependent cytotoxic effect, highlighting their potential as therapeutic agents (Sunil et al., 2010).

Inhibition against Nitric Oxide Synthase

Pyrazoline and thiadiazoline heterocycles have been developed as inhibitors against different isoforms of nitric oxide synthase. These compounds show preferential inhibition, with implications for research in inflammatory and neurodegenerative diseases (Arias et al., 2018).

properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O5S2/c20-13-4-2-1-3-12(13)17(26)28-15-8-27-11(7-14(15)24)9-29-19-23-22-18(30-19)21-16(25)10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIFZBGHGJGDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate

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